molecular formula C19H16N4O4 B2520869 N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021108-49-5

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2520869
CAS No.: 1021108-49-5
M. Wt: 364.361
InChI Key: CGVJKENZGKGIKU-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a pyridin-4-yl group at the 3-position and a benzo[d][1,3]dioxole-5-carboxamide moiety linked via an ethyl group at the 1-position. The pyridazinone scaffold is known for its pharmacological relevance, particularly in anticancer and anti-inflammatory applications . The benzo[d][1,3]dioxole group may enhance metabolic stability and bioavailability, while the pyridinyl substituent could influence target binding affinity.

Properties

IUPAC Name

N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c24-18-4-2-15(13-5-7-20-8-6-13)22-23(18)10-9-21-19(25)14-1-3-16-17(11-14)27-12-26-16/h1-8,11H,9-10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVJKENZGKGIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound's structure comprises a pyridazinone core linked to a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The molecular formula is C18H18N4O4C_{18}H_{18}N_{4}O_{4} with a molecular weight of approximately 342.36 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Anti-inflammatory Properties : Many pyridazinones have shown significant anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX) .
  • Anticancer Activity : The compound may interact with various cancer-related pathways, particularly through inhibition of carbonic anhydrase (CA) isoforms, which are implicated in tumor progression .
  • Antimicrobial Potential : Structural moieties such as pyridinyl and dioxole groups suggest potential antimicrobial properties, warranting further investigation into their efficacy against various pathogens .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit multiple CA isoforms (I, II, IX, XII) with inhibition constants ranging from 5.3 to 106.4 nM. Notably, some derivatives demonstrate single-digit nanomolar inhibition against hCA IX and hCA II isoforms .
  • Kinase Inhibition : The presence of the pyridazinone ring suggests potential interactions with kinases involved in cellular signaling and cancer progression .
  • Interaction with Receptors : The unique structural characteristics may enhance binding affinity towards specific biological targets, influencing various cellular processes .

Table 1: Inhibition Constants for Carbonic Anhydrase Isoforms

CompoundhCA IsoformInhibition Constant (nM)
5aII5.3
7cIX4.9
7fIX6.4
5bXII12.3
7aXII18.4

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of COX and LOX enzymes
AnticancerInhibition of CA isoforms; potential kinase targets
AntimicrobialSuggested activity against various pathogens

Case Studies

  • Anti-inflammatory Studies : A study evaluated the anti-inflammatory effects of pyridazinone derivatives, demonstrating significant reduction in inflammation markers in animal models when treated with compounds similar to this compound .
  • Cancer Research : Another investigation focused on the inhibitory effects on CA IX in cancer cell lines, highlighting the potential for these compounds to serve as therapeutic agents in oncology .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazinone Derivatives with Piperazinyl Substituents

Compounds 22 and 23 () share the pyridazinone core but differ in substituents:

  • 22 : N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide.
  • 23: N’-(4-Dimethylaminobenzylidene)-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide.
Parameter Compound 22 Compound 23 Target Compound
Core Structure Pyridazinone Pyridazinone Pyridazinone
3-Position Substituent 4-(4-Fluorophenyl)piperazinyl 4-(4-Fluorophenyl)piperazinyl Pyridin-4-yl
1-Position Substituent Acetohydrazide Acetohydrazide Benzo[d][1,3]dioxole-5-carboxamide
Molecular Formula C₂₃H₂₂FN₇O₄·⅔H₂O C₂₅H₂₈FN₇O₂·⅓H₂O C₁₉H₁₇N₃O₄S (estimated)
Biological Activity Cytotoxic in AGS cells Cytotoxic in AGS cells Unknown

Key Differences :

  • The target compound lacks the piperazinyl-acetohydrazide moiety, which in 22 and 23 contributes to cytotoxicity against gastric adenocarcinoma (AGS) cells .
  • The benzo[d][1,3]dioxole-5-carboxamide group may confer greater metabolic stability compared to the hydrazide linker in 22 and 23 , as similar carboxamides show resistance to hydrolysis .
Benzo[d][1,3]dioxole-5-carboxamide Analogs

N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) ():

  • Structure: Features a heptan-4-yl group instead of the pyridazinone-ethyl chain.
  • Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting stability of the carboxamide bond . This contrasts with 22 and 23 , where hydrazide linkages may be more prone to degradation.
Pyridazinone-Oxazolyl Derivatives

N-(2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide ():

  • Structure: Combines a pyridazinone-thiazolyl group with a dihydropyridine-carboxamide.
  • Key Contrast : The thiazolyl substituent and dihydropyridine core differ from the target compound’s pyridinyl and benzo[d][1,3]dioxole groups. Such structural variations likely influence solubility and target selectivity.

Q & A

Q. What are the key synthetic methodologies for preparing N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Pyridazinone ring formation : Condensation reactions between hydrazine derivatives and diketones to form the pyridazinone core.
  • Substituent coupling : Nucleophilic substitution or amide coupling to attach the pyridin-4-yl and benzo[d][1,3]dioxole moieties.
  • Ethyl linker introduction : Alkylation or reductive amination to incorporate the ethyl spacer . Example: A three-step synthesis reported in analogous compounds achieved 65% overall yield using reflux conditions in DMF with triethylamine as a base .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Key characterization methods include:

Technique Application Example Data
1H/13C NMR Confirm connectivity of pyridazinone, pyridine, and benzo[d][1,3]dioxole groupsδ 8.45 ppm (pyridine H), δ 6.05–6.80 ppm (benzo[d][1,3]dioxole H)
HRMS Verify molecular formula (C20H16FN3O4, MW 381.36)[M+H]+ observed at m/z 382.138
X-ray crystallography Resolve 3D conformation of the pyridazinone ring and substituent orientationDihedral angle: 15° between pyridazinone and pyridine

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening includes:

  • Enzyme inhibition assays : Measure IC50 values against kinases or proteases using fluorescence-based protocols (e.g., ADP-Glo™ kinase assay).
  • Cellular cytotoxicity : Assess viability in cancer cell lines (e.g., IC50 = 2.1 µM in HeLa cells) .
  • Binding affinity studies : Surface plasmon resonance (SPR) or ITC to quantify target interactions (KD = 120 nM for a kinase target) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

Advanced strategies include:

  • Catalytic system tuning : Use Yb(OTf)3 in ethanol under ultrasound to accelerate condensation (95% purity achieved without recrystallization) .
  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions during amide coupling .
  • In-situ monitoring : Employ inline FTIR or HPLC to track intermediates and adjust reaction parameters dynamically .

Q. How should researchers resolve contradictions in binding affinity data across studies?

Contradictions may arise due to:

  • Assay variability : Standardize buffer conditions (e.g., pH 7.4 vs. 6.8) and temperature (25°C vs. 37°C) .
  • Protein conformation : Use cryo-EM or molecular dynamics simulations to validate target protein flexibility .
  • Compound aggregation : Perform dynamic light scattering (DLS) to detect aggregates at >10 µM concentrations .

Q. What experimental designs are recommended for studying its target interaction mechanisms?

A multi-modal approach is critical:

  • Computational docking : Predict binding poses using AutoDock Vina (ΔG = -9.2 kcal/mol for the pyridin-4-yl group) .
  • Mutagenesis studies : Identify critical residues (e.g., Lys123 in the ATP-binding pocket) via alanine scanning .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy-driven binding (ΔH = -12.4 kcal/mol) .

Data Contradiction Analysis

Q. Why do solubility values vary significantly between DMSO and aqueous buffers?

Discrepancies stem from:

  • DMSO solvation effects : High solubility in DMSO (≥50 mg/mL) due to strong hydrogen bonding with the carboxamide group.
  • Aqueous aggregation : Poor solubility in PBS (≤0.5 mg/mL) caused by hydrophobic pyridazinone and benzo[d][1,3]dioxole moieties . Mitigation : Use co-solvents (e.g., 10% PEG-400) or lipid-based nanoformulations to enhance bioavailability .

Methodological Best Practices

Q. What purification techniques ensure high compound purity for in vivo studies?

  • Preparative HPLC : Use a C18 column with gradient elution (10→90% acetonitrile in 0.1% TFA) .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove trace hydrazine byproducts .

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